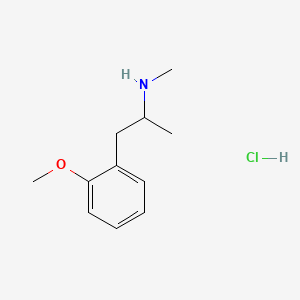

Methoxyphenamine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSJNNQVSUVTPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93-30-1 (Parent) | |

| Record name | Methoxyphenamine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301026187 | |

| Record name | Methoxyphenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-10-3 | |

| Record name | Benzeneethanamine, 2-methoxy-N,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenamine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methoxyphenamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxyphenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyphenamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V8BVV7FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Methoxyphenamine Hydrochloride in Respiratory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of Methoxyphenamine hydrochloride, focusing on its effects in preclinical respiratory models. The information presented herein is intended to support research and development efforts in the field of respiratory therapeutics.

Core Pharmacological Attributes

This compound is a synthetic sympathomimetic amine that primarily functions as a β-adrenergic receptor agonist.[1][2] Its principal therapeutic applications in respiratory medicine are as a bronchodilator and nasal decongestant.[1][3] The mechanism of action involves the stimulation of adrenergic receptors, leading to the relaxation of bronchial smooth muscle and vasoconstriction of nasal mucosa.[1]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in various respiratory models.

Table 1: In Vivo Bronchodilatory and Anti-allergic Effects

| Species | Model | Agonist | Methoxyphenamine HCl Dose | Effect | Reference |

| Guinea Pig | Anesthetized | Histamine (B1213489) | 13 mg/kg (total i.v.) | 2.94-fold rightward shift in histamine dose-response curve | [2] |

| Guinea Pig | Anesthetized | Acetylcholine | 20 mg/kg (i.v.) | No significant effect on bronchoconstriction | [2] |

| Guinea Pig | Anesthetized | U46619 (Thromboxane A2-mimetic) | 20 mg/kg (i.v.) | No significant effect on bronchoconstriction | [2] |

Table 2: In Vivo Nasal Decongestant Effects

| Species | Model | Agonist | Methoxyphenamine HCl Dose | Effect (ID50) | Reference |

| Rat | Anesthetized | Histamine (0.2% nebulized) | i.v. administration | 1.16 mg/kg | [4] |

Table 3: In Vitro Effects on Smooth Muscle Contraction

| Tissue | Agonist | Methoxyphenamine HCl Concentration | Effect | Reference |

| Guinea Pig Ileum | Histamine | 10⁻⁵ to 10⁻³ M | Antagonized histamine-induced contractions | [2] |

| Guinea Pig Ileum | Acetylcholine | 10⁻⁵ to 3 x 10⁻⁴ M | No significant effect on contractions | [2] |

Table 4: Anti-inflammatory Effects in a COPD Model

| Species | Model | Treatment | Measured Parameters | Effect | Reference |

| Rat | LPS + Cigarette Smoke-induced COPD | Methoxyphenamine Compound (3, 9, 27 mg daily) | TNF-α, IL-1β, IL-6, TGF-β, Total and Differential White Cell Counts in BALF | Significant decrease in all measured inflammatory markers compared to the COPD group (P<0.01) | [5] |

Detailed Experimental Protocols

Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

Objective: To assess the bronchodilator effect of this compound against a histamine challenge.

Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs are anesthetized with pentobarbitone sodium.

-

Surgical Preparation: The trachea is cannulated for artificial ventilation. A jugular vein is cannulated for intravenous administration of substances.

-

Measurement of Bronchoconstriction: Changes in bronchomotor tone are assessed by measuring the overflow of air from the lungs, which are inflated at a constant pressure. Alternatively, a strain-gauge transducer can be used to monitor breathing patterns, with an increase in the duration of the expiratory phase (Te) indicating bronchoconstriction.

-

Experimental Procedure:

-

A stable baseline of respiratory parameters is established.

-

A cumulative dose-response curve to intravenous histamine is generated.

-

This compound is administered intravenously.

-

A second histamine dose-response curve is established in the presence of this compound.

-

-

Data Analysis: The rightward shift in the histamine dose-response curve is calculated to determine the antagonistic effect of this compound.

In Vitro Guinea Pig Ileum Contraction Assay

Objective: To evaluate the effect of this compound on smooth muscle contraction in isolated guinea pig ileum.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is dissected from a euthanized guinea pig and placed in Krebs physiological salt solution.

-

Experimental Setup: The ileum segment is mounted in a temperature-controlled organ bath (37°C) containing Krebs solution and bubbled with 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.

-

Induction of Contraction: Contractions are induced by adding cumulative concentrations of an agonist (e.g., histamine or acetylcholine) to the organ bath. Alternatively, electrical field stimulation can be used to elicit neurally mediated contractions.

-

Drug Application: After establishing a stable baseline and control responses to the agonist, this compound is added to the bath at various concentrations.

-

Data Recording and Analysis: The contractile responses are recorded using a data acquisition system. The effect of this compound is quantified by measuring the inhibition of the agonist-induced contractions.

Rat Model of COPD Induced by Lipopolysaccharide and Cigarette Smoke

Objective: To investigate the anti-inflammatory properties of this compound in a model of chronic obstructive pulmonary disease.

Methodology:

-

Animal Model: Adult Wistar or Sprague-Dawley rats are used.

-

COPD Induction:

-

Rats are exposed to whole-body cigarette smoke from research-grade cigarettes for a specified duration (e.g., 60 minutes, twice daily).

-

Intratracheal instillation of lipopolysaccharide (LPS) from E. coli is performed at specific time points during the smoke exposure period to induce an inflammatory response.

-

-

Treatment: A compound containing this compound is administered daily to the treatment groups.

-

Sample Collection: At the end of the study period, bronchoalveolar lavage fluid (BALF) is collected.

-

Inflammatory Marker Analysis:

-

Total and differential white blood cell counts in the BALF are determined after Giemsa staining.

-

Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and growth factors (e.g., TGF-β) in the BALF are quantified using enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The levels of inflammatory markers in the treatment groups are compared to those in the untreated COPD group.

Visualized Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

References

- 1. Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methoxyphenamine inhibits histamine-induced bronchoconstriction in anaesthetized guinea-pigs and histamine-induced contractions of guinea-pig ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]

- 4. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guinea Pig Ileum [sheffbp.co.uk]

In Vivo Effects of Methoxyphenamine Hydrochloride on Bronchial Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of methoxyphenamine (B1676417) hydrochloride on bronchial smooth muscle. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for in vivo assessment, and visualizes the critical signaling pathways and experimental workflows.

Executive Summary

Methoxyphenamine hydrochloride is a sympathomimetic amine that demonstrates efficacious bronchodilatory properties in vivo.[1] Its primary mechanism involves the stimulation of β2-adrenergic receptors on bronchial smooth muscle cells, leading to relaxation and subsequent widening of the airways.[1] Preclinical evidence also points to a secondary mechanism involving histamine (B1213489) receptor antagonism.[2] This dual action makes it a compound of interest for respiratory conditions characterized by bronchoconstriction. This document serves as a technical resource, consolidating the available in vivo data and methodologies to facilitate further research and development.

Mechanism of Action

This compound exerts its effects on bronchial smooth muscle through two principal mechanisms:

-

β2-Adrenergic Agonism (Indirect): The core action of methoxyphenamine is to stimulate the release of norepinephrine (B1679862) from sympathetic nerve endings.[1] Norepinephrine then acts as an agonist at β2-adrenergic receptors located on the surface of bronchial smooth muscle cells. The activation of these G-protein coupled receptors initiates a downstream signaling cascade that results in muscle relaxation.[3][4]

-

Histamine H1 Receptor Antagonism: In addition to its sympathomimetic activity, in vivo and in vitro studies have demonstrated that methoxyphenamine can act as a non-competitive antagonist at histamine H1 receptors.[2] By blocking the action of histamine, a potent bronchoconstrictor, methoxyphenamine can prevent or reverse histamine-induced smooth muscle contraction.

Quantitative Data from In Vivo & In Vitro Studies

The following tables summarize the quantitative effects of this compound from preclinical studies. While direct in vivo dose-response data on bronchial smooth muscle is limited in the reviewed literature, data on nasal decongestion and bronchoconstriction inhibition provide valuable insights into its potency.

Table 1: In Vivo Efficacy of this compound

| Animal Model | Endpoint Measured | Dosing | Result |

| Anesthetized Guinea Pigs | Histamine-Induced Bronchoconstriction | 20 mg/kg, i.v. | 2.94-fold rightward shift in the histamine dose-response curve[2] |

| Anesthetized Rats | Histamine-Induced Nasal Congestion | 1.16 mg/kg, i.v. (ID50) | 50% inhibition of the congestive response[1] |

| Anesthetized Rats | Basal Nasal Resistance | 0.01 - 30 mg/kg, i.v. | Dose-dependent reduction in nasal airway resistance[1] |

Table 2: In Vitro Efficacy of this compound

| Tissue Preparation | Endpoint Measured | Concentration | Result |

| Isolated Guinea Pig Ileum | Histamine-Induced Contraction | 10⁻⁵ M | 3.90-fold rightward shift in the histamine concentration-response curve[2] |

Signaling Pathways

The bronchodilatory effect of methoxyphenamine is primarily mediated by the β2-adrenergic signaling pathway, which is initiated by the binding of norepinephrine (released by methoxyphenamine) to the β2-adrenergic receptor on the bronchial smooth muscle cell.

Caption: β2-Adrenergic signaling pathway for bronchodilation.

The secondary mechanism involves the direct blockade of histamine H1 receptors, preventing the signaling cascade that leads to bronchoconstriction.

Caption: Histamine H1 receptor antagonist action.

Experimental Protocols

This section details a representative in vivo protocol for evaluating the effects of this compound on bronchial smooth muscle in a murine model of allergic airway disease. This methodology is adapted from established protocols for testing bronchodilators.[2][5][6]

Animal Model and Sensitization

-

Animal Strain: Use 8-10 week old Balb/c mice.

-

Allergen Sensitization and Challenge:

-

On days 0, 7, and 14, sensitize mice via intranasal instillation of 100 µg house-dust mite (HDM) extract under isoflurane (B1672236) anesthesia to induce an allergic airway phenotype.[5]

-

Control groups should receive saline instillations.

-

In Vivo Airway Mechanics Measurement

-

Anesthesia: Two days after the final HDM challenge, anesthetize mice with an intraperitoneal injection of urethane (B1682113) (e.g., 125 mg/ml solution at 16 µl/gram of body weight).[5]

-

Tracheal Cannulation: Once a surgical plane of anesthesia is achieved, perform a tracheotomy and cannulate the trachea with a 19-gauge metal cannula.[5]

-

Mechanical Ventilation: Connect the cannulated mouse to a computer-controlled piston ventilator (e.g., flexiVent, SCIREQ Inc.) for mechanical ventilation and pulmonary function tests.[5]

-

Paralysis: Administer a paralytic agent, such as pancuronium (B99182) bromide (0.8 mg/ml in saline at 10 µl/gram of body weight, i.p.), to prevent respiratory effort interference during measurements.[5]

Bronchoconstrictor Challenge and Drug Administration

-

Baseline Measurement: Record baseline respiratory mechanics using the forced oscillation technique (FOT).

-

Bronchoconstrictor Challenge: Administer an aerosolized bronchoconstrictor, such as methacholine (B1211447), at increasing concentrations (e.g., 0, 10, 30, 100 mg/ml) via a nebulizer synchronized with inspiration.[5]

-

Test Article Administration:

-

Prophylactic Dosing: Administer this compound (at various doses, e.g., 0.1, 1, 10 mg/kg) via intravenous or intraperitoneal injection prior to the methacholine challenge to assess its protective effects.

-

Therapeutic Dosing: Induce bronchoconstriction with methacholine and then administer this compound to evaluate its reversal (bronchodilator) effects.

-

-

Data Acquisition: Following each dose of bronchoconstrictor and/or test article, perform a sequence of respiratory mechanics measurements to determine parameters such as airway resistance (Rn) and elastance (Ers).[6]

The following diagram illustrates the general workflow for an in vivo bronchodilator study.

Caption: Experimental workflow for in vivo bronchodilator assessment.

Conclusion

This compound demonstrates significant potential as a bronchodilator through a dual mechanism of action involving indirect β2-adrenergic agonism and direct histamine H1 receptor antagonism. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate its in vivo efficacy and therapeutic potential for obstructive airway diseases. Future in vivo studies should focus on generating comprehensive dose-response data specifically on bronchial smooth muscle relaxation to more fully characterize its pharmacological profile.

References

- 1. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforschenonline.org [sciforschenonline.org]

- 3. wjgnet.com [wjgnet.com]

- 4. β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methoxyphenamine hydrochloride CAS number and chemical properties

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Methoxyphenamine (B1676417) hydrochloride, a synthetic sympathomimetic amine, has been a subject of interest for its pharmacological applications, primarily as a bronchodilator and nasal decongestant. This technical guide provides a detailed overview of its chemical properties, synthesis, analytical methodologies, and mechanism of action, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Methoxyphenamine hydrochloride is the hydrochloride salt of methoxyphenamine, a beta-adrenergic receptor agonist belonging to the amphetamine class.[1][2][3][4] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 5588-10-3 | [1][2][5][6] |

| Molecular Formula | C₁₁H₁₈ClNO | [1][3][7] |

| Molecular Weight | 215.72 g/mol | [1][5][6] |

| IUPAC Name | --INVALID-LINK--amine hydrochloride | [7] |

| Synonyms | 2-Methoxy-N,α-dimethylbenzeneethanamine hydrochloride, Methoxyphenamine HCl, OMMA | [5][6] |

| Water Solubility | 0.783 mg/mL | [7] |

| logP | 2.13 | [7] |

| pKa (Strongest Basic) | 10.04 | [7] |

| Solubility in DMSO | 43 mg/mL (199.33 mM) | [6] |

Mechanism of Action: Adrenergic System Modulation

The primary mechanism of action of this compound involves its role as a sympathomimetic amine that stimulates the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[8] This release triggers the activation of both alpha and beta-adrenergic receptors, leading to a cascade of physiological responses characteristic of the "fight or flight" response.[8]

The therapeutic effects are primarily mediated through two receptor subtypes:

-

Beta-2 Adrenergic Receptors: Activation of these receptors in the smooth muscle of the bronchioles leads to muscle relaxation, resulting in bronchodilation and improved airflow. This makes the compound effective in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[8]

-

Alpha-Adrenergic Receptors: Stimulation of these receptors in the nasal mucosa causes vasoconstriction of the blood vessels.[8] This reduces blood flow and subsequently alleviates nasal congestion associated with conditions like the common cold, allergies, or sinusitis.[8]

Mechanism of Action of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves the reaction of o-methoxyphenylacetone with a methylamine (B109427) solution to form a Schiff base, followed by reduction and subsequent salt formation with hydrochloric acid.[9]

Methodology:

-

Schiff Base Formation: o-methoxyphenylacetone is reacted with a methylamine solution (e.g., in methanol (B129727) or ethanol) in a suitable reactor. The reaction is typically carried out at a controlled temperature (e.g., 28°C) for a specified duration (e.g., 15 hours) to ensure the complete formation of the corresponding Schiff base.[9]

-

Reduction: The resulting Schiff base is then reduced to form the methoxyphenamine free base. This can be achieved using a suitable reducing agent, such as lithium aluminum hydride or through catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C).[9][10] The reaction conditions (temperature and duration) are critical for achieving a high yield.

-

Salt Formation and Purification: The methoxyphenamine free base is dissolved in a solvent like absolute ethanol (B145695). The solution is cooled (e.g., to below 0°C), and a solution of hydrochloric acid in ethanol is added dropwise to adjust the pH to 2-3, leading to the precipitation of this compound.[11]

-

Recrystallization and Drying: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as absolute ethanol.[11] The purified product is then dried under vacuum at an elevated temperature (e.g., 80°C) to yield the final this compound.[11]

General Synthesis Workflow for this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method allows for the simultaneous determination of this compound in combination with other active pharmaceutical ingredients in dosage forms.[12]

Experimental Parameters:

| Parameter | Specification |

| Column | Ultrasphere C18 |

| Mobile Phase | Dichloromethane-methanol-0.25% (v/v) diethylamine (B46881) aqueous solution (20:60:20, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 264 nm |

| Linear Range | 62.5 - 375 µg/mL |

| Intra-day RSD | 0.4 - 0.6% |

| Inter-day RSD | 0.4 - 0.6% |

| Recovery | 99.8 ± 0.9% to 100.4 ± 1.6% |

Protocol:

-

Standard and Sample Preparation: Prepare standard solutions of this compound of known concentrations in the mobile phase. For capsule dosage forms, the contents are dissolved in the mobile phase, sonicated, and filtered to obtain the sample solution.

-

Chromatographic Separation: Inject the standard and sample solutions into the HPLC system. The separation is achieved on the C18 column using the specified mobile phase and flow rate.

-

Detection and Quantification: Monitor the eluent at 264 nm. The retention time for this compound is determined from the chromatogram of the standard solution. The concentration in the sample is quantified by comparing the peak area with the calibration curve generated from the standard solutions.

Workflow for HPLC Analysis of this compound.

References

- 1. abmole.com [abmole.com]

- 2. This compound | 5588-10-3 [chemicalbook.com]

- 3. This compound | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methoxyphenamine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. CN106699576A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. CN101712623A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. CN105669469A - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. HPLC determination of aminophylline, this compound, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Methoxyphenamine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methoxyphenamine (B1676417) hydrochloride, a β-adrenergic receptor agonist utilized in research as a bronchodilator. This document details established synthetic routes, offers in-depth experimental protocols, and presents a thorough analytical characterization of the compound.

Synthesis of Methoxyphenamine Hydrochloride

The most common and efficient synthesis of this compound proceeds via a reductive amination of o-methoxyphenylacetone with methylamine (B109427). This two-step process involves the formation of an intermediate Schiff base, which is subsequently reduced to the secondary amine, Methoxyphenamine. The free base is then converted to its hydrochloride salt to improve stability and solubility.

Synthesis Workflow

The synthesis workflow can be visualized as a two-stage process: Schiff base formation followed by reduction and salt formation.

Caption: A flowchart illustrating the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol is based on established methods utilizing sodium borohydride (B1222165) as the reducing agent.

Materials:

-

o-Methoxyphenylacetone

-

Methylamine solution (e.g., 40% in methanol)

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl) in ethanol

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve o-methoxyphenylacetone in methanol.

-

Add the methylamine solution to the flask.

-

Stir the mixture at room temperature for 15-18 hours to form the Schiff base intermediate. The reaction progress can be monitored by techniques like TLC or GC to ensure the consumption of the starting ketone.

-

-

Reduction:

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the cooled solution while maintaining the temperature. The amount of sodium borohydride is typically 0.18-0.2 times the mass of the initial o-methoxyphenylacetone[1][2].

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for 6-12 hours[3].

-

-

Work-up and Isolation of the Free Base:

-

Carefully add water to quench any unreacted sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude Methoxyphenamine free base as an oil.

-

-

Salt Formation:

-

Dissolve the crude free base in absolute ethanol.

-

Cool the solution to below 0 °C.

-

Slowly add a solution of hydrochloric acid in ethanol dropwise while stirring until the pH of the solution reaches 2-3[1][2].

-

A precipitate of this compound will form.

-

Allow the mixture to crystallize at a low temperature (e.g., -8 °C) for several hours to maximize the yield[2].

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

Synthesis Data Summary

| Parameter | Value/Range | Reference |

| Starting Material | o-Methoxyphenylacetone | [1][2][3][4] |

| Reagents | Methylamine, Sodium Borohydride | [1][2] |

| Alternative Reducing Agents | Potassium Borohydride, Catalytic Hydrogenation (Pd/C) | [2][5] |

| Solvent | Methanol, Ethanol | [1][2][3][4] |

| Reaction Time (Schiff Base) | 15-18 hours | [4] |

| Reaction Time (Reduction) | 6-12 hours | [3] |

| Yield | 81.4% - 88.6% | [2][4] |

| Purity (by HPLC) | >99% | [5] |

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Ultrasphere C18 column[4].

-

Mobile Phase: A mixture of dichloromethane, methanol, and a 0.25% (v/v) diethylamine (B46881) aqueous solution in a ratio of 20:60:20 (v/v/v)[4].

-

Flow Rate: 1.0 mL/min[4].

-

Detection: UV detection at 264 nm[4].

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to Methoxyphenamine and any impurity peaks. The purity is calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and confirmation of Methoxyphenamine.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column such as one with a 5% phenyl methylpolysiloxane stationary phase is suitable.

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Sample Preparation: The hydrochloride salt is typically converted to the free base by extraction under basic conditions before injection.

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with a reference standard. Key fragment ions for Methoxyphenamine are observed at m/z 58 (base peak), 91, and 121[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve a sufficient amount of the sample in the chosen deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

Aromatic protons: ~6.8-7.3 ppm.

-

Methine proton (CH-N): Multiplet.

-

Methylene protons (CH₂-Ar): Multiplets.

-

Methoxy protons (O-CH₃): Singlet around 3.8 ppm.

-

N-Methyl protons (N-CH₃): Singlet.

-

Methyl protons (C-CH₃): Doublet.

-

-

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

Aromatic carbons: ~110-160 ppm.

-

Methine carbon (CH-N).

-

Methylene carbon (CH₂-Ar).

-

Methoxy carbon (O-CH₃).

-

N-Methyl carbon (N-CH₃).

-

Methyl carbon (C-CH₃).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FTIR Analysis

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H stretch (secondary amine salt): Broad band in the region of 2400-2800 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹.

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹.

-

C-O stretch (aryl ether): ~1240 cm⁻¹.

-

C-N stretch: ~1000-1200 cm⁻¹.

-

Characterization Data Summary

| Analytical Technique | Key Parameters and Expected Values |

| HPLC | Retention time dependent on specific method; Purity > 99%. |

| GC-MS | Characteristic retention time; Mass spectrum with key fragments at m/z 58, 91, 121[6]. |

| ¹H NMR | Signals corresponding to aromatic, methine, methylene, methoxy, and methyl protons at expected chemical shifts. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |

| FTIR | Characteristic absorption bands for N-H (salt), C-H, C=C (aromatic), C-O, and C-N functional groups. |

Mechanism of Action: β-Adrenergic Receptor Signaling Pathway

Methoxyphenamine acts as a β-adrenergic receptor agonist[7][8][9]. Its therapeutic effect as a bronchodilator is mediated through the activation of β₂-adrenergic receptors in the smooth muscle of the airways. This activation initiates a downstream signaling cascade.

Signaling Pathway Diagram

The binding of Methoxyphenamine to the β-adrenergic receptor triggers a series of intracellular events, leading to the desired physiological response.

Caption: The β-adrenergic receptor signaling pathway activated by Methoxyphenamine.

Upon binding of Methoxyphenamine to the β-adrenergic receptor, the associated Gs protein is activated. The α-subunit of the Gs protein dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). Active PKA then phosphorylates various downstream target proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105669469A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN106699576A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Downstream defects in beta-adrenergic signaling and relation to myocyte contractility after cardioplegic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC determination of aminophylline, this compound, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Methoxyphenamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Methoxyphenamine hydrochloride and outlines a systematic approach to determining its stability profile. Due to the limited availability of public-domain data on the forced degradation of this compound, this document emphasizes the experimental protocols and analytical methodologies required to establish a comprehensive stability-indicating profile.

Solubility Profile

This compound, a sympathomimetic amine, exhibits solubility in a range of polar solvents. The following tables summarize the available qualitative and quantitative solubility data.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Benzene | Slightly Soluble | [1] |

| Ether | Slightly Soluble | [1] |

Table 2: Quantitative Solubility of this compound

| Solvent | Concentration | Conditions | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (463.56 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [2] |

| Dimethyl sulfoxide (DMSO) | 43 mg/mL (199.33 mM) | Fresh DMSO is recommended as moisture can reduce solubility. | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.59 mM) | Clear solution. | [2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.59 mM) | Clear solution. | [2] |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (11.59 mM) | Clear solution; requires ultrasonic assistance. | [2] |

Stability Profile and Forced Degradation Studies

General Principles of Forced Degradation

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. The goal is to induce degradation to a level of 5-20%, which allows for the identification and characterization of degradation products. Key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Experimental Protocols for Forced Degradation Studies

The following are detailed, yet general, protocols that can be adapted for this compound. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the parent drug and resolve its degradation products.

2.2.1. Acid and Alkaline Hydrolysis

-

Objective: To assess the susceptibility of the drug to hydrolysis under acidic and basic conditions.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

For acid hydrolysis, add an equal volume of 0.1 N to 1 N hydrochloric acid.

-

For alkaline hydrolysis, add an equal volume of 0.1 N to 1 N sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid solution and HCl for the alkaline solution), and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

2.2.2. Oxidative Degradation

-

Objective: To evaluate the drug's sensitivity to oxidation.

-

Protocol:

-

Prepare a stock solution of this compound.

-

Add a solution of hydrogen peroxide (e.g., 3% to 30%) to the drug solution.

-

Store the solution at room temperature or a slightly elevated temperature, protected from light, for a specified duration.

-

Withdraw aliquots at various time points, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for analysis.

-

Analyze the samples by HPLC.

-

2.2.3. Thermal Degradation

-

Objective: To determine the effect of heat on the drug substance in the solid state and in solution.

-

Protocol (Solid State):

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C).

-

Expose the sample for a defined period.

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Protocol (Solution):

-

Prepare a solution of this compound.

-

Reflux the solution at a controlled temperature for a set duration.

-

Cool the solution, dilute as necessary, and analyze by HPLC.

-

2.2.4. Photolytic Degradation

-

Objective: To assess the drug's stability when exposed to light.

-

Protocol:

-

Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Place the samples in a photostability chamber for a specified duration.

-

At appropriate time intervals, prepare solutions from the exposed and control samples and analyze by HPLC.

-

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating method (SIM), typically an HPLC method.

-

Method Development Strategy:

-

Column Selection: Screen various reversed-phase columns (e.g., C18, C8, Phenyl) to achieve optimal separation.

-

Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/methanol and buffer), pH, and gradient elution profiles to resolve the parent drug from all degradation products.

-

Detector Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting the parent drug and all impurities.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the analysis of this compound.

Conclusion

This guide provides a foundational understanding of the solubility of this compound and a detailed framework for establishing its stability profile. While specific degradation data is sparse in existing literature, the outlined experimental protocols and analytical strategies offer a robust starting point for researchers and drug development professionals. A thorough investigation following these methodologies will be crucial for the successful formulation and registration of drug products containing this compound.

References

The Pharmacokinetic and Metabolic Profile of Methoxyphenamine Hydrochloride in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolism of Methoxyphenamine (B1676417) Hydrochloride

Studies in animal models, primarily rats and monkeys, have consistently identified three main metabolic pathways for methoxyphenamine. These biotransformation routes are crucial for the clearance and detoxification of the compound. The primary metabolites identified are products of O-demethylation, N-demethylation, and aromatic hydroxylation.[1][2]

Table 1: Principal Metabolites of Methoxyphenamine Identified in Animal Models

| Metabolite Name | Metabolic Reaction | Species Observed In |

| O-desmethyl-methoxyphenamine | O-demethylation | Rat, Monkey[1][2] |

| N-desmethyl-methoxyphenamine | N-demethylation | Rat, Monkey[1][2] |

| 5-hydroxy-methoxyphenamine | Aromatic Hydroxylation | Rat, Monkey[1] |

| N,O-didesmethyl-methoxyphenamine | N- and O-demethylation | Rat[2] |

The metabolism of methoxyphenamine is mediated, at least in part, by the cytochrome P-450 enzyme system.[1] Following these primary metabolic transformations, the resulting phenolic metabolites can undergo further conjugation, such as with glucuronic acid, before excretion.[1]

Pharmacokinetics of Methoxyphenamine Hydrochloride

Despite the elucidation of its metabolic pathways, there is a conspicuous absence of published, peer-reviewed studies detailing the quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound in common laboratory animal models such as rats and dogs. The following sections, therefore, provide detailed, representative protocols for conducting such studies to generate this critical data.

Representative Experimental Protocol for Oral Pharmacokinetic Study in Rats

This protocol is a composite based on standard practices for pharmacokinetic studies of small molecules in rodents.

1. Animal Model:

-

Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

-

Housing: Housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be fasted overnight prior to dosing.

2. Drug Formulation and Administration:

-

Formulation: this compound dissolved in a suitable vehicle (e.g., sterile water for injection, 0.5% methylcellulose (B11928114) in water).

-

Dose: A range of doses should be investigated (e.g., 1, 5, and 20 mg/kg) to assess dose-linearity.

-

Administration: Administer a single dose via oral gavage.

3. Blood Sampling:

-

Method: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein.

-

Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

-

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of methoxyphenamine and its major metabolites in plasma.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, Vd/F) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Representative Experimental Protocol for Intravenous Pharmacokinetic Study in Dogs

This protocol outlines a standard approach for determining the intravenous pharmacokinetics of a compound in a larger animal model.

1. Animal Model:

-

Species: Beagle dogs (male, 9-12 months old, weighing 8-12 kg).

-

Housing: Housed individually in a controlled environment with ad libitum access to standard diet and water. Animals should be fasted overnight prior to dosing.

2. Drug Formulation and Administration:

-

Formulation: this compound dissolved in a sterile isotonic solution (e.g., 0.9% saline).

-

Dose: A single intravenous bolus dose (e.g., 1 mg/kg) administered over a short period (e.g., 1-2 minutes) via a cephalic vein catheter.

3. Blood Sampling:

-

Method: Blood samples (approximately 2 mL) are collected from a contralateral cephalic vein catheter.

-

Time Points: Pre-dose (0 h), and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood is collected into tubes containing an appropriate anticoagulant (e.g., lithium heparin). Plasma is harvested by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

-

A validated LC-MS/MS method for the quantification of methoxyphenamine and its metabolites in dog plasma.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, t1/2, CL, Vd) are determined using non-compartmental analysis.

Analytical Methodologies

The accurate quantification of methoxyphenamine and its metabolites in biological matrices is essential for both pharmacokinetic and metabolism studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine Analysis

This method is suitable for the qualitative and quantitative analysis of methoxyphenamine and its metabolites in urine.[2]

1. Sample Preparation:

-

Enzymatic Hydrolysis (for conjugated metabolites): To a 1 mL urine sample, add β-glucuronidase/arylsulfatase and incubate to cleave conjugates.

-

Extraction: Adjust the pH of the hydrolyzed urine to alkaline (e.g., pH 9-10) with a suitable buffer. Extract the analytes with an organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to form volatile derivatives.

2. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to separate the derivatized analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantitative analysis or full scan mode for metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of drugs and metabolites in complex biological matrices like plasma.[3]

1. Sample Preparation:

-

Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a threefold excess of a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube and either inject directly or after evaporation and reconstitution in the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for methoxyphenamine and its metabolites.

Conclusion

The metabolism of this compound in animal models, particularly rats and monkeys, has been characterized, with O-demethylation, N-demethylation, and aromatic hydroxylation being the principal biotransformation pathways. Robust analytical methods based on GC-MS and LC-MS/MS have been established for the identification and quantification of the parent drug and its metabolites in biological fluids. However, a significant data gap exists concerning the in vivo pharmacokinetic profile of methoxyphenamine in these preclinical species. The representative experimental protocols provided in this guide offer a framework for researchers to conduct the necessary studies to fill this knowledge void. The generation of comprehensive pharmacokinetic data is essential for a complete understanding of the disposition of methoxyphenamine and for the informed progression of any future drug development efforts.

References

- 1. Metabolism of methoxyphenamine in man and in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Excretion of methoxyphenamine and its metabolites in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatographic quantitation of methoxyphenamine and three of its metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Methoxyphenamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenamine (B1676417) hydrochloride is a sympathomimetic amine of the amphetamine class, utilized primarily as a bronchodilator.[1] Its efficacy and pharmacological profile are intrinsically linked to its molecular architecture and stereochemical properties. As a β-adrenergic receptor agonist, it modulates norepinephrine (B1679862) and epinephrine (B1671497) concentrations, leading to the relaxation of bronchial smooth muscle.[2][3] This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, synthesis, and structural elucidation of Methoxyphenamine hydrochloride, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of 1-(2-methoxyphenyl)-N-methylpropan-2-amine. The presence of a chiral center at the α-carbon of the propane (B168953) chain gives rise to stereoisomerism. Commercially, it is available as a racemic mixture.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈ClNO | [5] |

| Molecular Weight | 215.72 g/mol | [5] |

| CAS Number | 5588-10-3 | [6] |

| IUPAC Name | 1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | [7] |

| Melting Point | 129-131 °C | [2] |

| Solubility | Soluble in water and ethanol.[8] Soluble in DMSO (≥ 34 mg/mL).[2] | [2][8] |

| pKa (Strongest Basic) | 10.04 (Predicted) | [5] |

| Appearance | White crystalline solid | [2] |

Stereochemistry

Methoxyphenamine possesses a single stereocenter at the second carbon of the propane chain, resulting in two enantiomers: (R)-Methoxyphenamine and (S)-Methoxyphenamine. The commercially available drug is a racemic mixture of these two enantiomers.[4] The differential interaction of these stereoisomers with their biological targets, primarily β-adrenergic receptors, is of significant pharmacological interest. While specific studies on the individual enantiomers of Methoxyphenamine are limited, it is a well-established principle that the pharmacological activity of chiral drugs often resides predominantly in one enantiomer.[9] For many β-adrenergic agonists, the (R)-enantiomer exhibits higher affinity and efficacy.[10]

Resolution of Enantiomers

The separation of racemic Methoxyphenamine into its individual enantiomers can be achieved through classical resolution methods. A notable method was described by Heinzelman (1953), which involves the formation of diastereomeric salts with a chiral resolving agent, such as d-tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated diastereomers with a base regenerates the pure enantiomers.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reductive amination of o-methoxyphenylacetone.[6][8][11]

Protocol: Reductive Amination of o-Methoxyphenylacetone

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve o-methoxyphenylacetone in a suitable solvent such as methanol (B129727) or ethanol.

-

Addition of Amine: Add a solution of methylamine (B109427) in the same solvent to the reaction mixture.

-

Catalyst: Introduce a hydrogenation catalyst, for example, palladium on carbon (Pd/C) or platinum oxide (PtO₂).[6]

-

Hydrogenation: Pressurize the vessel with hydrogen gas to a pressure of approximately 3 atmospheres.[6] The reaction is typically stirred at room temperature or with gentle heating for several hours until the uptake of hydrogen ceases.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the free base of Methoxyphenamine.

-

Salt Formation: Dissolve the crude Methoxyphenamine free base in a suitable solvent like anhydrous ethanol.[8]

-

Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ethanol, until the solution is acidic.[8][11]

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and can be further purified by recrystallization from a suitable solvent such as ethanol.[8][11]

Structural Elucidation

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy (B1213986) group, the methyl groups, and the protons on the propane chain. The aromatic protons would appear as multiplets in the range of δ 6.8-7.3 ppm. The methoxy group protons would be a singlet around δ 3.8 ppm. The N-methyl and the C-methyl protons would likely appear as a singlet and a doublet, respectively, in the aliphatic region (δ 1.0-3.0 ppm). The protons of the methylene (B1212753) and methine groups on the propane chain would exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing at the lower field end. The methoxy carbon would be around δ 55 ppm. The aliphatic carbons of the propane chain and the N-methyl group would be found in the upfield region of the spectrum.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a broad band in the 2400-3000 cm⁻¹ region, characteristic of the N-H stretch of a secondary amine salt. C-H stretching vibrations of the aromatic ring and aliphatic chain would be observed around 3000 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected around 1250 cm⁻¹.[12]

4.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Methoxyphenamine would likely show a molecular ion peak (M⁺) for the free base at m/z 179. A prominent fragmentation pattern would be the alpha-cleavage adjacent to the nitrogen atom, resulting in a base peak at m/z 58, corresponding to the [CH₃-CH=NH-CH₃]⁺ fragment. Another significant fragment at m/z 121 would arise from the cleavage of the Cα-Cβ bond, forming the methoxybenzyl cation.[13]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a β-adrenergic receptor agonist.[1] It stimulates β-adrenergic receptors, primarily in the bronchial smooth muscle, leading to bronchodilation.[3] The activation of these G-protein coupled receptors initiates a downstream signaling cascade.

Beta-Adrenergic Signaling Pathway

-

Receptor Binding: Methoxyphenamine binds to the β-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream targets, leading to the relaxation of smooth muscle cells in the bronchioles and resulting in bronchodilation.

While the precise stereoselectivity of Methoxyphenamine's interaction with β-adrenergic receptors is not extensively documented, it is plausible that one enantiomer exhibits a higher binding affinity and/or efficacy, leading to a more potent activation of this signaling pathway.[9][10]

Conclusion

This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. A thorough understanding of its physicochemical properties, synthetic pathways, and mechanism of action is paramount for its effective use and for the development of novel, more selective bronchodilators. The stereochemical nature of Methoxyphenamine highlights the importance of considering enantiomeric purity in drug design and development, as individual stereoisomers may possess distinct pharmacological profiles. Further research into the specific activities of the (R) and (S)-enantiomers of Methoxyphenamine would provide valuable insights and could lead to the development of more efficacious and safer therapeutic agents.

References

- 1. Methoxyphenamine - Wikipedia [en.wikipedia.org]

- 2. Methoxyphenamine inhibits basal and histamine-induced nasal congestion in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. CN101712623A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. Methoxyphenamine | C11H17NO | CID 4117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105669469A - Synthesis method of this compound - Google Patents [patents.google.com]

- 9. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN102267917B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quantification of Methoxyphenamine Hydrochloride in Plasma by HPLC

These application notes provide a detailed high-performance liquid chromatography (HPLC) method for the quantitative determination of Methoxyphenamine hydrochloride in human plasma. This protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is a sympathomimetic amine that acts as a bronchodilator and nasal decongestant.[1] It functions by stimulating the release of norepinephrine, which in turn activates adrenergic receptors, leading to the relaxation of bronchial smooth muscle and vasoconstriction in the nasal mucosa.[1] Accurate quantification of Methoxyphenamine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document outlines a validated reversed-phase HPLC (RP-HPLC) method for this purpose.

Principle of the Method

This method utilizes RP-HPLC with ultraviolet (UV) detection to separate and quantify Methoxyphenamine from plasma components. The protocol involves a liquid-liquid extraction (LLE) step to isolate the analyte from the plasma matrix, followed by chromatographic separation on a C18 column. An internal standard is recommended for accurate quantification.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Clenbuterol hydrochloride)[2]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium Dodecyl Sulfate (SDS)

-

Sodium Dihydrogen Phosphate (NaH2PO4)

-

Phosphoric Acid (H3PO4)

-

Human plasma (drug-free)

-

Other reagents for LLE as required.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the analysis of Methoxyphenamine in plasma.[2]

| Parameter | Condition |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |

| Column | Inertsil C18, 5 µm, 250 mm x 4.6 mm (or equivalent)[2] |

| Mobile Phase | Acetonitrile : Water (38:62, v/v) containing 2.5 mmol·L-1 SDS and 20 mmol·L-1 NaH2PO4, with pH adjusted to 2.5 with H3PO4[2] |

| Flow Rate | 1.5 mL·min-1[2] |

| Injection Volume | 20 µL (typical, can be optimized) |

| Column Temperature | Ambient (or controlled at 25°C) |

| Detection | UV at 200 nm[2] |

Experimental Protocols

Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol (B129727) or water). From the stock solutions, prepare a series of working standard solutions by serial dilution to create a calibration curve.

The following protocol is a general guideline for LLE and should be optimized for specific laboratory conditions.

-

Aliquot Plasma: Pipette a known volume of plasma (e.g., 500 µL) into a clean centrifuge tube.

-

Spike Internal Standard: Add a known amount of the internal standard solution to each plasma sample (except for the blank).

-

Extraction: Add an appropriate organic extraction solvent.

-

Vortex: Vortex the tubes for a specified time (e.g., 2 minutes) to ensure thorough mixing.

-

Centrifuge: Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the organic layer to a new clean tube.

-

Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitute: Reconstitute the residue in a known volume of the mobile phase.

-

Inject: Inject an aliquot of the reconstituted sample into the HPLC system.

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA or ICH). Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Precision (RSD%) | Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ)[2] |

| Accuracy (% Recovery) | Within 85-115% (80-120% at LLOQ)[2] |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[2] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. |

| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). |

A reported method demonstrated a limit of quantification of 5 µg·L-1 and a linear range of 5-500 µg·L-1 for Methoxyphenamine in plasma.[2] The within-day and between-day relative standard deviations were less than 11%, and the average recoveries were between 89.76% and 104.0%.[2]

Data Analysis

The concentration of Methoxyphenamine in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of Methoxyphenamine to the internal standard against the corresponding concentrations of the calibration standards. The concentration of Methoxyphenamine in the unknown samples is then calculated from the regression equation of the calibration curve.

Conclusion

The described RP-HPLC method with UV detection provides a reliable and sensitive approach for the quantification of this compound in human plasma. Proper sample preparation and method validation are critical to ensure accurate and reproducible results for pharmacokinetic and clinical studies.

References

Application Notes and Protocols for Inducing Bronchoconstriction and Testing Methoxyphenamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for inducing bronchoconstriction in both in vivo and in vitro models and for evaluating the therapeutic potential of Methoxyphenamine. The methodologies are designed to offer a robust framework for preclinical assessment of bronchodilator efficacy.

Introduction

Bronchoconstriction, the narrowing of the airways in the lungs, is a hallmark of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical evaluation of bronchodilator agents is essential for the development of new therapeutics. Methoxyphenamine is a sympathomimetic amine that functions as a β-adrenergic receptor agonist, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[1][2][3] This document outlines protocols to induce bronchoconstriction and to quantitatively assess the efficacy of Methoxyphenamine.

Data Presentation: Efficacy of Methoxyphenamine

| In Vivo Model | Species | Method of Bronchoconstriction | Methoxyphenamine Administration | Efficacy Metric | Result |

| Anesthetized Guinea Pig | Guinea Pig | Intravenous Histamine (B1213489) | 13 mg/kg, i.v. | Fold shift in histamine dose-response curve | 2.94-fold rightward shift[4] |

| Anesthetized Rat | Rat | Nebulized Histamine (0.2%) | 0.01-30 mg/kg, i.v. | ID50 for inhibition of nasal congestion | 1.16 mg/kg[1] |

| In Vitro Model | Tissue | Method of Contraction | Methoxyphenamine Concentration | Efficacy Metric | Result |

| Isolated Ileum | Guinea Pig | Histamine | 10⁻⁵ M | Fold shift in histamine concentration-response curve | 3.90-fold rightward shift[4] |

Experimental Protocols

In Vivo Model: Ovalbumin-Induced Allergic Airway Inflammation in Mice

This protocol describes the induction of an allergic asthma phenotype in mice, which results in airway hyperresponsiveness, a key feature of asthma that can be assessed following bronchoconstrictor challenge.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Whole-body plethysmography system

-

Nebulizer

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.

-

Administer a control group with i.p. injections of PBS or alum in PBS.

-

-

Airway Challenge:

-

On days 28, 29, and 30, place the mice in a chamber connected to a nebulizer.

-

Challenge the mice by nebulizing a 2% OVA solution in PBS for 20 minutes. Control mice are challenged with nebulized saline.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

24 to 48 hours after the final OVA challenge, assess AHR using whole-body plethysmography.

-

Record baseline Penh (enhanced pause) values.

-

Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record Penh values for 3 minutes following each nebulization.

-

-

Testing of Methoxyphenamine:

-

Administer Methoxyphenamine (e.g., via i.p. or oral route) at desired doses 30-60 minutes before the methacholine challenge.

-

A vehicle control group should be included.

-

Perform the AHR assessment as described in step 3.

-

The efficacy of Methoxyphenamine is determined by its ability to reduce the methacholine-induced increase in Penh values compared to the vehicle-treated group.

-

Experimental Workflow for In Vivo Bronchoconstriction Model

Workflow for the ovalbumin-induced allergic airway inflammation model in mice.

In Vitro Model: Guinea Pig Isolated Tracheal Ring Assay

This ex vivo protocol allows for the direct measurement of airway smooth muscle contraction and relaxation in response to pharmacological agents.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

Krebs-Henseleit solution (in mM: NaCl 113.0, KCl 4.8, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 5.7)

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

-

Methacholine or Histamine

-

Methoxyphenamine

-

Isolated organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and excise the trachea.

-

Immediately place the trachea in ice-cold Krebs-Henseleit solution.

-

Carefully dissect away adhering connective tissue.

-

Cut the trachea into 4-5 mm wide rings.

-

-

Mounting and Equilibration:

-

Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas.

-

Connect the upper hook to an isometric force transducer.

-